molecular formula C14H18N6O3S B10993094 methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10993094
M. Wt: 350.40 g/mol
InChI Key: NAASZDUOGCINDT-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a tetrazole moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Tetrazole Moiety: The tetrazole ring is often introduced through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling with Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts acylation reaction, where cyclohexanone is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling and Esterification: The final step involves coupling the thiazole and tetrazole intermediates, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

Medicinally, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an antimicrobial, anti-inflammatory, or anticancer agent.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The thiazole ring can participate in π-π stacking interactions, enhancing binding affinity. The cyclohexyl group provides hydrophobic interactions, stabilizing the compound within biological membranes or protein pockets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a phenyl group instead of a cyclohexyl group.

    Methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)ethyl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate lies in its combination of a cyclohexyl group with a tetrazole and thiazole ring. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and material science.

Biological Activity

Methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a synthetic compound that incorporates a thiazole moiety, a tetrazole ring, and a cyclohexyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Structure and Properties

The compound features several key structural components:

  • Thiazole Ring : Known for its role in various biological activities.
  • Tetrazole Group : Associated with antihypertensive properties and potential anticancer activity.
  • Cyclohexyl Group : Provides hydrophobic characteristics that may influence bioavailability.

The biological activity of this compound may be attributed to several mechanisms:

  • Angiotensin II Inhibition : Compounds containing tetrazole groups have been shown to exhibit potent angiotensin II antihypertensive activity by forming hydrogen bonds with amino acids in their active sites.
  • Cytotoxic Effects : Similar thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential use as anticancer agents .
  • Antioxidant Activity : Thiazoles are also recognized for their ability to scavenge free radicals, which may contribute to their overall therapeutic efficacy .

Biological Activity Data

Biological ActivityObserved EffectsReference
AntihypertensiveInhibition of angiotensin II
CytotoxicitySignificant effects on cancer cell lines
AntioxidantFree radical scavenging

Case Study 1: Anticancer Activity

Research has indicated that thiazole derivatives exhibit potent anticancer properties. For instance, a study demonstrated that a related thiazole compound had an IC50 value in the low micromolar range against various cancer cell lines, indicating strong cytotoxic activity . The structural features, including the presence of electron-donating groups like methyl at specific positions, were critical for enhancing this activity.

Case Study 2: Antihypertensive Properties

Another study focused on the antihypertensive effects of tetrazole-containing compounds. It was found that these compounds effectively reduced blood pressure in animal models by blocking angiotensin II receptors, showcasing the therapeutic potential of this class of compounds.

Properties

Molecular Formula

C14H18N6O3S

Molecular Weight

350.40 g/mol

IUPAC Name

methyl 5-methyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H18N6O3S/c1-9-10(11(21)23-2)16-13(24-9)17-12(22)14(6-4-3-5-7-14)20-8-15-18-19-20/h8H,3-7H2,1-2H3,(H,16,17,22)

InChI Key

NAASZDUOGCINDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3)C(=O)OC

Origin of Product

United States

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